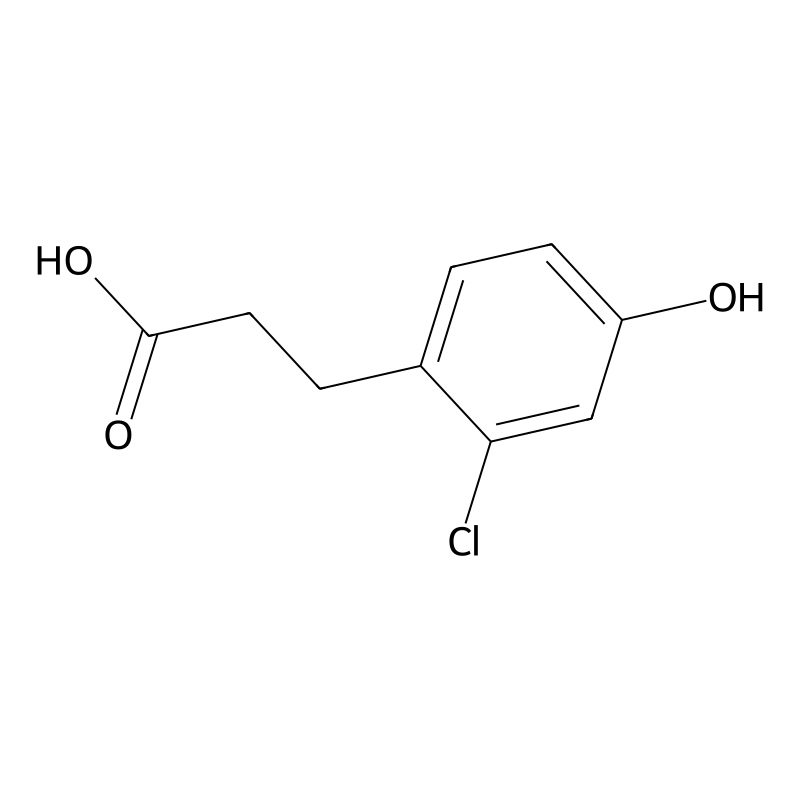

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Applications

Specific Scientific Field: Microbiology

Summary of the Application: 3-(2-Chloro-4-hydroxyphenyl)propanoic acid has been found to have antimicrobial properties. It was isolated from the antimicrobial extract of the culture of the actinomycete strain Streptomyces coelicolor LY001 .

Methods of Application or Experimental Procedures: The actinomycete strain was purified from the sponge Callyspongia siphonella. Fractionation of the antimicrobial extract of the culture of the actinomycete afforded three new natural chlorinated derivatives of 3-phenylpropanoic acid .

Results or Outcomes: The compounds demonstrated significant and selective activities towards Escherichia coli and Staphylococcus aureus .

Antioxidant Applications

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .

Methods of Application or Experimental Procedures: The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .

Results or Outcomes: A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Inhibition of Monocyte and Endothelial Cell Adhesion

Specific Scientific Field: Cell Biology

Summary of the Application: 3-(3-Hydroxyphenyl)propionic acid (3HPPA), a microbial metabolite of quercetin, has been found to inhibit the adhesion of monocytes to endothelial cells .

Methods of Application or Experimental Procedures: Human aortic endothelial cells (HAEC) were treated directly with 3HPPA for 24 hours. The treatment was found to have no cytotoxic effects. The adhesion of THP-1 monocytes to HAEC induced by tumor necrosis factor α (TNFα) was inhibited with concurrent treatment with 3HPPA .

Results or Outcomes: Additionally, 3HPPA was found to inhibit the nuclear translocation and phosphorylation of the nuclear factor κB (NF-κB) p65 subunit induced by TNFα .

Hydrogel Synthesis

Specific Scientific Field: Material Science

Summary of the Application: 3-(2-Hydroxyphenyl)propionic acid is used in the synthesis of hydrogels based on chitosan, gelatin, or poly(ethylene glycol) .

Methods of Application or Experimental Procedures: The compound is used as an acyl donor for the enzymatic synthesis of sugar alcohol esters .

Microbial Metabolism Study

Summary of the Application: 3-(2-Hydroxyphenyl)propionic acid is used as a growth substrate for various strains of E. coli and as a standard in the study of microbial metabolism of catechin stereoisomers .

Methods of Application or Experimental Procedures: The compound is added to the growth medium of E. coli strains, and its consumption and the production of metabolites are monitored .

Results or Outcomes: The results of these studies can provide insights into the metabolic pathways of E. coli and other microorganisms .

Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens

Summary of the Application: 3-(4-Hydroxyphenyl)amino)propanoic acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

Methods of Application or Experimental Procedures: Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions were synthesized .

Results or Outcomes: The resultant novel 3-(4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: 3-(2-Hydroxyphenyl)propionic acid can be used as a catalyst and an important intermediate in organic synthesis .

Methods of Application or Experimental Procedures: The compound can be used in various organic reactions as a catalyst or an intermediate .

Results or Outcomes: The use of this compound can facilitate the synthesis of various organic compounds .

Pharmaceutical Intermediate

Summary of the Application: 3-(4-Hydroxyphenyl)propanoic acid is used as a pharmaceutical intermediate .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of various pharmaceuticals .

Results or Outcomes: The use of this compound can facilitate the production of various pharmaceuticals .

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is an organic compound characterized by its unique structure, which includes a chlorinated phenolic group. Its molecular formula is C₉H₉ClO₃, and it has a molar mass of approximately 188.62 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry.

As mentioned earlier, the specific mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid remains unknown due to limited research on this molecule. However, its structural similarity to other bioactive aromatic hydroxy acids suggests potential avenues for future investigation. For instance, some related compounds exhibit anti-inflammatory or analgesic properties []. Further research is needed to determine if 3-(2-Chloro-4-hydroxyphenyl)propanoic acid possesses similar activities.

The chemical reactivity of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid stems from its functional groups. It can undergo several reactions:

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Halogenation: The presence of the chlorine atom allows for further halogenation under appropriate conditions.

These reactions can be utilized in synthetic pathways to modify the compound or create derivatives with enhanced properties.

3-(2-Chloro-4-hydroxyphenyl)propanoic acid exhibits various biological activities, primarily due to its interaction with biological molecules. Research indicates that it may possess anti-inflammatory and antioxidant properties. Its structural similarity to other phenolic compounds suggests potential roles in modulating metabolic pathways and cellular signaling, particularly in cardiovascular health and cellular stress responses .

Several methods can be employed to synthesize 3-(2-Chloro-4-hydroxyphenyl)propanoic acid:

- Direct Chlorination: Starting from 4-hydroxyphenylpropanoic acid, chlorination can be performed using chlorine gas or chlorinating agents.

- Substitution Reactions: Utilizing nucleophilic substitution reactions where a hydroxyl group is replaced by a chlorine atom.

- Multi-step Synthesis: Involves the synthesis of intermediates that eventually lead to the formation of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid through a series of reactions.

These methods allow for the production of the compound in varying purities and yields depending on the reaction conditions.

3-(2-Chloro-4-hydroxyphenyl)propanoic acid finds applications across several domains:

- Pharmaceuticals: It may serve as a precursor for developing drugs targeting inflammatory diseases.

- Biochemical Research: Used in studies investigating metabolic pathways and cellular responses.

- Agriculture: Potential applications in developing herbicides or plant growth regulators due to its phenolic structure.

Interaction studies involving 3-(2-Chloro-4-hydroxyphenyl)propanoic acid focus on its effects on various biological systems. Research has shown that it can modulate lipid metabolism and influence oxidative stress responses in cells. For instance, studies have indicated that this compound may inhibit foam cell formation, which is crucial in atherosclerosis development .

Several compounds share structural similarities with 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, each exhibiting unique properties:

3-(2-Chloro-4-hydroxyphenyl)propanoic acid stands out due to its specific chlorinated structure, which may enhance its biological activity compared to non-chlorinated analogs.